

# Technical Monograph: 2-(2-Chlorophenyl)cyclopentan-1-one

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)cyclopentan-1-one

CAS No.: 1242029-81-7

Cat. No.: B1467557

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## Executive Summary

**2-(2-Chlorophenyl)cyclopentan-1-one** (CAS 1242029-81-7) is a specialized arylcycloalkyl ketone intermediate. Structurally, it represents a ring-contracted analog of the immediate precursor to Ketamine (2-(2-chlorophenyl)cyclohexanone). Consequently, it serves as a critical scaffold in the synthesis of novel dissociative anesthetics and the exploration of Structure-Activity Relationships (SAR) targeting the NMDA receptor.

This guide details the physicochemical profile, a validated Palladium-catalyzed synthesis protocol, and the strategic utility of this compound in pharmaceutical research.

## Chemical Identity & Physicochemical Profile[1]

Property	Specification
Chemical Name	2-(2-Chlorophenyl)cyclopentan-1-one
CAS Number	1242029-81-7
Molecular Formula	C <sub>11</sub> H <sub>11</sub> ClO
Molecular Weight	194.66 g/mol
Appearance	White to off-white solid (low melting point) or colorless viscous oil
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Purity Standard	≥98.0% (HPLC) for synthetic applications

## Synthesis Protocol: Pd-Catalyzed -Arylation

While traditional methods for

-arylation of ketones often suffer from regioselectivity issues or harsh conditions, the Palladium-catalyzed cross-coupling of cyclopentanone with 1-bromo-2-chlorobenzene represents the current gold standard for synthesizing this intermediate with high fidelity.

### Reaction Logic

The reaction proceeds via the formation of a palladium-enolate species. The use of a sterically hindered, electron-rich phosphine ligand (e.g., BINAP or Xantphos) is crucial to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination of the

-aryl ketone.

### Experimental Workflow

Reagents:

- Substrate A: Cyclopentanone (1.2 equiv)
- Substrate B: 1-Bromo-2-chlorobenzene (1.0 equiv)

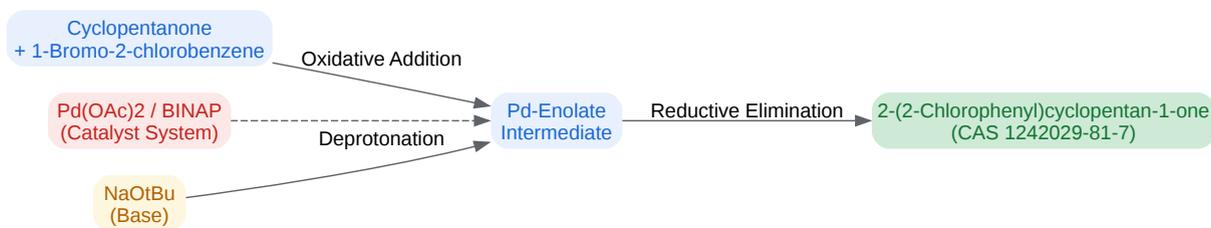
- Catalyst: Pd(OAc)<sub>2</sub> (1-2 mol%)
- Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)
- Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Solvent: Toluene (Anhydrous)

#### Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.
- Catalyst Pre-complexation: Charge the flask with Pd(OAc)<sub>2</sub> and BINAP. Add anhydrous Toluene and stir at room temperature for 15 minutes to generate the active catalytic species (often indicated by a color change to orange/red).
- Reagent Addition: Add Sodium tert-butoxide (NaOtBu) to the mixture. Subsequently, add 1-Bromo-2-chlorobenzene and Cyclopentanone via syringe.
- Heating: Heat the reaction mixture to 80–100°C. Monitor the reaction via TLC or GC-MS. The conversion typically requires 4–12 hours depending on scale.
- Quenching: Once the aryl halide is consumed, cool the mixture to room temperature. Quench by adding saturated ammonium chloride (NH<sub>4</sub>Cl) solution.
- Work-up: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate **2-(2-Chlorophenyl)cyclopentan-1-one**.

## Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical bond-forming step.



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Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of the target ketone.

## Applications in Drug Development

The primary utility of CAS 1242029-81-7 lies in its structural homology to established dissociative anesthetics.

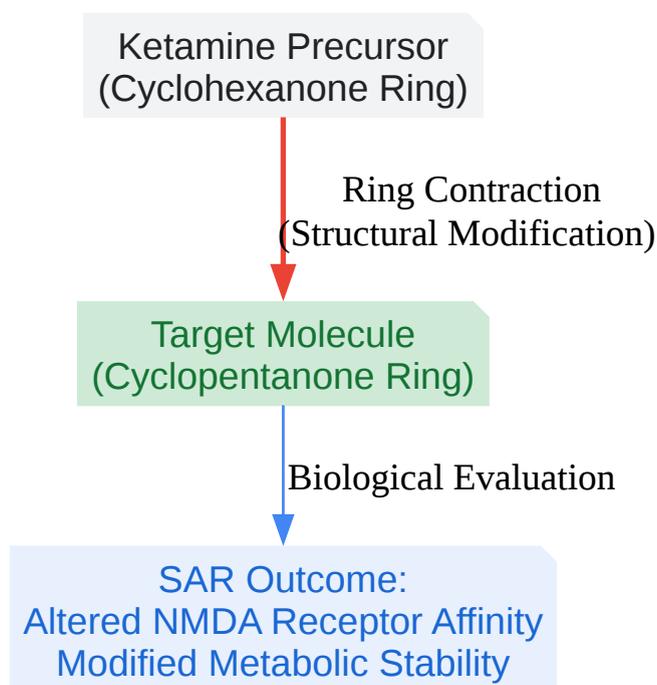
## Arylcycloalkylamine Scaffold Synthesis

This ketone is the direct precursor to N-alkyl-arylcyclopentylamines. By subjecting **2-(2-Chlorophenyl)cyclopentan-1-one** to reductive amination (e.g., with methylamine and Ti(OiPr)<sub>4</sub>/NaBH<sub>4</sub>) or a bromination-rearrangement sequence, researchers can synthesize ring-contracted analogs of Ketamine.

## Structure-Activity Relationship (SAR) Logic

In medicinal chemistry, "ring contraction" (moving from a 6-membered cyclohexane to a 5-membered cyclopentane) is a standard tactic to modify the conformational flexibility and receptor binding affinity of a drug molecule.

- Hypothesis: The cyclopentyl ring alters the vector of the 2-chlorophenyl group relative to the amine, potentially changing selectivity between NMDA receptor subtypes or reducing metabolic liability.



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Figure 2: Structural relationship demonstrating the ring-contraction strategy in analog design.

## Safety & Regulatory Considerations

- **Handling:** As an alpha-haloaryl ketone derivative, this compound may possess irritant properties. Standard PPE (gloves, goggles, fume hood) is mandatory.
- **Regulatory Status:** While not always explicitly scheduled as a controlled substance itself, it is a close structural analog to precursors of Schedule III substances (Ketamine). Researchers must verify local regulations regarding "masked precursors" or analog acts before procurement.

## References

- Accela ChemBio. (n.d.). Product List: 2-(2-Chlorophenyl)cyclopentanone. Retrieved from [\[Link\]](#)
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)